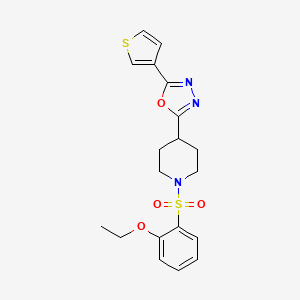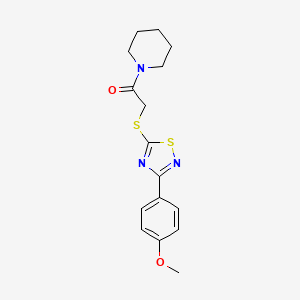![molecular formula C20H25N3O3S2 B2746091 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941981-96-0](/img/structure/B2746091.png)
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically for its ability to inhibit the c-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction results in the formation of the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis
The molecular structure of this compound has been studied using multiple linear regression, multiple nonlinear regression, and artificial neural networks . The crystallized form of the Crizotinib-c-Met complex (PDB code: 2WGJ) is used as a reference in molecular docking tests .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its potential as an anticancer agent. It has been found to inhibit the c-Met receptor tyrosine kinase, which is involved in the development of cancer cell lines .Scientific Research Applications
Synthesis and Structural Characterization:
Compounds related to N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide have been synthesized through various chemical reactions. For instance, the synthesis of thiazole derivatives and their structural characterization through spectroscopic methods such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, and High-Resolution Mass Spectra have been reported. These compounds exhibit significant structural diversity and potential for further functionalization (Palkar et al., 2017).
Biological Activities:
Antibacterial and Antifungal Activities
Several studies have highlighted the antimicrobial potential of thiazole derivatives. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Abd Alhameed et al., 2019). Similarly, benzothiazole and thiazolopyridine derivatives synthesized through TEMPO-catalyzed electrolytic C–H thiolation have been researched for their pharmaceutical and organic material applications (Qian et al., 2017).
Cytotoxic Activities
The cytotoxic activities of thiazole derivatives against cancer cell lines have been documented. For instance, N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides were synthesized and showed promising diuretic activity in vivo (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Mode of Action
The compound interacts with its target, DNA gyrase B, by binding to it and inhibiting its function . This interaction prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and repair .
Biochemical Pathways
The inhibition of DNA gyrase B affects the DNA replication and repair pathways in bacteria . By preventing the introduction of negative supercoils into the DNA, the compound inhibits these pathways, leading to bacterial cell death .
Pharmacokinetics
This suggests that they may have favorable pharmacokinetic properties, but further studies would be needed to confirm this for the specific compound .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and repair, leading to bacterial cell death . This makes the compound a potential antibacterial agent .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to note that any compound with potential therapeutic applications should be handled with caution due to potential risks to human health.
Future Directions
Future research on this compound could focus on improving its bioavailability and reducing toxicity. It could also explore its use in combination therapy with other anti-cancer agents. Additionally, further optimization could lead to the development of new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-14-6-8-16(9-7-14)28(25,26)23-12-10-15(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h6-9,15H,2-5,10-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKATAPOIJVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)
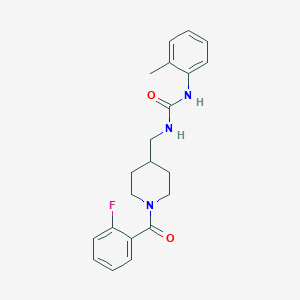
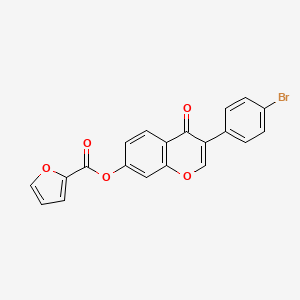
![{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2746013.png)
![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)

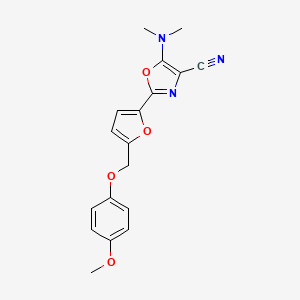
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2746024.png)
![6-Cyclopropyl-2-{4-[(5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746026.png)
![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)
![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)
